molecular formula C23H21N5O4 B11574090 N-{2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-nitrobenzamide

N-{2-[4-(dimethylamino)phenyl]-4-oxo-1,4-dihydroquinazolin-3(2H)-yl}-4-nitrobenzamide

Cat. No.: B11574090
M. Wt: 431.4 g/mol
InChI Key: MKFSAOVMEASYJP-UHFFFAOYSA-N
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Description

N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-4-NITROBENZAMIDE is a complex organic compound with significant applications in various scientific fields This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-4-NITROBENZAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with 2-amino-4-(dimethylamino)phenyl-3,4-dihydroquinazolin-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-4-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of the corresponding amino derivative.

    Reduction: Formation of the reduced quinazoline derivative.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-4-NITROBENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-(DIMETHYLAMINO)PHENYL]-VINYLQUINOXALINES: These compounds share the dimethylamino group and quinazoline core but differ in their vinyl substitution.

    N,N-DIMETHYL-4-PYRIDINAMINE: Similar in having a dimethylamino group but differs in the pyridine ring structure.

Uniqueness

N-{2-[4-(DIMETHYLAMINO)PHENYL]-4-OXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}-4-NITROBENZAMIDE is unique due to its specific combination of functional groups and the quinazoline core, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-4-oxo-1,2-dihydroquinazolin-3-yl]-4-nitrobenzamide

InChI

InChI=1S/C23H21N5O4/c1-26(2)17-11-7-15(8-12-17)21-24-20-6-4-3-5-19(20)23(30)27(21)25-22(29)16-9-13-18(14-10-16)28(31)32/h3-14,21,24H,1-2H3,(H,25,29)

InChI Key

MKFSAOVMEASYJP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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